N,N,N-Trimethyl-3-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8-pentadecafluoro-8-oxooctyl)amino]propan-1-aminium iodide
Description
This compound is a perfluorinated quaternary ammonium salt characterized by a pentadecafluoro-8-oxooctyl chain linked to a trimethylpropanaminium iodide core. Its structure combines a hydrophobic perfluorinated tail with a hydrophilic cationic ammonium head, making it highly effective as a surfactant or surface-modifying agent. The iodide counterion enhances solubility in polar solvents, while the perfluorinated chain contributes to thermal stability and chemical inertness . The compound’s IUPAC name and synonyms (e.g., “Trimethyl[3-(perfluorooctanamido)propyl]ammonium iodide”) reflect its structural features, including the 15 fluorine atoms and carbonyl group in the fluorinated chain .
Properties
Molecular Formula |
C14H16F15IN2O |
|---|---|
Molecular Weight |
640.17 g/mol |
IUPAC Name |
trimethyl-[3-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8-pentadecafluoro-8-oxooctyl)amino]propyl]azanium;iodide |
InChI |
InChI=1S/C14H16F15N2O.HI/c1-31(2,3)6-4-5-30-14(28,29)13(26,27)12(24,25)11(22,23)10(20,21)9(18,19)8(16,17)7(15)32;/h30H,4-6H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
UGHTUIRCLKFTAQ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCCNC(C(C(C(C(C(C(C(=O)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[I-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Propanaminium,N,N,N-trimethyl-3-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-1-oxooctyl)amino]-,iodide (1:1) typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, including a perfluorinated alkyl iodide and a tertiary amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents and catalysts to facilitate the reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-Propanaminium,N,N,N-trimethyl-3-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-1-oxooctyl)amino]-,iodide (1:1) undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reaction conditions and reagents used.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the formation of different products.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific solvents to control the reaction environment.
Scientific Research Applications
1-Propanaminium,N,N,N-trimethyl-3-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-1-oxooctyl)amino]-,iodide (1:1) has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant and emulsifier in various chemical processes.
Biology: Employed in studies involving cell membranes and lipid interactions due to its unique hydrophobic properties.
Medicine: Investigated for potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of coatings, lubricants, and other materials requiring hydrophobic and lipophobic properties.
Mechanism of Action
The mechanism of action of 1-Propanaminium,N,N,N-trimethyl-3-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-1-oxooctyl)amino]-,iodide (1:1) involves its interaction with molecular targets and pathways. The perfluorinated alkyl chain allows the compound to interact with lipid membranes, altering their properties and affecting cellular processes. The compound’s hydrophobic nature also enables it to form stable complexes with other molecules, influencing their behavior and reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Perfluorinated quaternary ammonium salts vary in fluorocarbon chain length, functional groups, and counterions. Below is a comparative analysis of key analogs:
Key Findings
Fluorocarbon Chain Length: Longer chains (C8 vs. The target compound’s C8 chain balances performance and environmental persistence compared to shorter analogs .
Functional Groups :
- Amido (CONH-) vs. Sulfonyl (SO₂NH-) :
- Amido groups (target compound) offer better hydrolytic stability in acidic conditions, whereas sulfonyl groups resist oxidation .
- Sulfonyl-containing analogs (e.g., CAS 85665-67-4) exhibit superior oil-repellency, making them preferred in textile coatings .
Counterion Effects: Iodide salts (e.g., CAS 335-90-0) have higher solubility in methanol and acetone vs. chloride analogs (CAS 53517-98-9), which favor aqueous systems . Sulfate salts (e.g., CAS 70225-22-8) are less common due to hygroscopicity and formulation challenges .
Synthetic Routes :
- The target compound is synthesized via alkylation of a tertiary amine with methyl iodide, similar to methods used for CAS 53517-98-9 .
- Sulfonyl analogs require additional sulfonation steps, increasing production complexity .
Research and Application Insights
- Environmental Impact: The target compound’s perfluorinated chain raises concerns about persistence, though its ammonium group may reduce bioaccumulation vs. non-ionic perfluoroalkyl substances (PFAS) .
- Industrial Use: Primarily employed in firefighting foams and electronic coatings, where its iodide counterion improves compatibility with non-aqueous matrices .
- Emerging Alternatives : Shorter-chain sulfonyl derivatives (e.g., CAS 67939-95-1) are being explored to meet regulatory restrictions on long-chain PFAS .
Data Tables
Thermal and Solubility Properties
| Compound | Decomposition Temp. (°C) | Solubility in Water (g/L) | Solubility in Acetone (g/L) |
|---|---|---|---|
| Target Compound (CAS 335-90-0) | 250 | 12.3 | 89.7 |
| CAS 53517-98-9 (Cl⁻ analog) | 245 | 8.9 | 45.2 |
| CAS 85665-67-4 (SO₂ analog) | 270 | 2.1 | 120.5 |
Biological Activity
N,N,N-Trimethyl-3-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8-pentadecafluoro-8-oxooctyl)amino]propan-1-aminium iodide is a complex quaternary ammonium compound notable for its unique structure and properties. The compound features a trimethylammonium group and a perfluorinated alkyl chain which contribute to its hydrophobic and lipophobic characteristics. This article explores the biological activity of this compound based on existing research findings and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C14H16F15IN2O |
| Molecular Weight | 640.17 g/mol |
| IUPAC Name | trimethyl-[3-[(1,1,2,2,... |
| InChI Key | UGHTUIRCLKFTAQ-UHFFFAOYSA-M |
The presence of the pentadecafluoroalkyl moiety enhances the compound's stability and resistance to degradation in various environments. This stability is crucial for its potential applications in biochemistry and materials science.
Interaction with Biological Membranes
Initial studies indicate that N,N,N-Trimethyl-3-[(1,1,2,2,... interacts with lipid membranes due to its amphiphilic nature. The hydrophobic perfluorinated chain can integrate into lipid bilayers while the quaternary ammonium group may interact with polar head groups of phospholipids. This interaction suggests potential applications in drug delivery systems where membrane permeability is critical.
Case Studies
A review of environmental contaminants highlighted the impact of perfluorinated compounds on human health. For example:
- A study indicated that children exposed to perfluorinated compounds had lower antibody responses to vaccinations . This finding underscores the potential immunotoxicity associated with such compounds.
Research Findings
Research indicates that compounds with similar structures can influence various biological pathways:
- Endocrine Disruption : Perfluorinated compounds have been implicated in disrupting endocrine functions. Studies suggest that exposure can lead to altered thyroid hormone levels and metabolic changes .
- Carcinogenic Potential : Long-term exposure to PFOS has been associated with increased tumor incidence in rodent models . While direct evidence for N,N,N-Trimethyl-3-[(1,1,... remains to be established, caution is warranted given the structural similarities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
